molecular formula C24H22N4O3S B10991926 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)hexanamide

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)hexanamide

Cat. No.: B10991926
M. Wt: 446.5 g/mol
InChI Key: CCNBYBGRCIVDDP-UHFFFAOYSA-N
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Description

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)hexanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines isoindoloquinazoline and thiazole moieties, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of Isoindoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoindoloquinazoline core.

    Introduction of Thiazole Moiety: The thiazole ring is introduced through a condensation reaction with a suitable thiazole derivative.

    Amidation: The final step involves the coupling of the intermediate with hexanoic acid or its derivative to form the hexanamide linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isoindoloquinazoline or thiazole rings are replaced by other groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)hexanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context being studied.

Comparison with Similar Compounds

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)hexanamide can be compared with other similar compounds, such as:

    Isoindoloquinazoline Derivatives: These compounds share the isoindoloquinazoline core and may have similar biological activities.

    Thiazole Derivatives: Compounds containing the thiazole ring may exhibit similar chemical reactivity and biological properties.

    Hexanamide Derivatives: These compounds have the hexanamide linkage and may be used in similar applications.

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1,3-thiazol-2-yl)hexanamide

InChI

InChI=1S/C24H22N4O3S/c29-20(26-24-25-13-15-32-24)12-2-1-7-14-27-21-16-8-3-4-9-17(16)23(31)28(21)19-11-6-5-10-18(19)22(27)30/h3-6,8-11,13,15,21H,1-2,7,12,14H2,(H,25,26,29)

InChI Key

CCNBYBGRCIVDDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NC5=NC=CS5

Origin of Product

United States

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